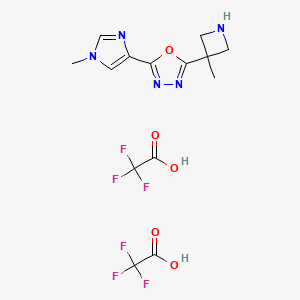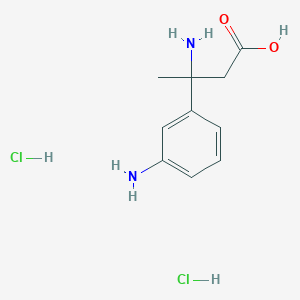
3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of cinnoline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of cinnoline derivatives has been extensively studied. One common method involves the reaction of 1,4-dicarbonyl compounds with hydrazines . For example, in the case of alkyl 5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, the reactions with hydrazines may give fused heterocyclic compounds containing a pyridazine ring .Molecular Structure Analysis
The molecular structure of “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” can be inferred from its IUPAC name and molecular formula. It contains a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The “3-Oxo” indicates a carbonyl group (=O) at the 3rd position of the cinnoline core, and the “4-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 4th position.Chemical Reactions Analysis
Cinnoline derivatives are known to exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Specific reactions would depend on the substituents present on the cinnoline core.Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid and its derivatives are used in various synthesis processes. A study explored the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine, resulting in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones. This study also delved into the reaction mechanism using nonempirical quantum-chemical calculations, highlighting the compound's role in complex synthetic pathways (Rudenko et al., 2013). Another research synthesized the compound 3-(6-Azauracil-5-yl)anthranilic Acid through the alkaline recyclization of isatin-7-carboxylic acid semicarbazone and utilized it to prepare other triazine derivatives, indicating its utility in synthesizing complex molecular structures (Hlaváč & Slouka, 1996).
Antioxidant Activity
In another dimension of research, the antioxidant activities of compounds derived from substituted 5,6,7,8-tetrahydroquinoline-4-carboxylic acids were studied. The compounds demonstrated moderate antioxidant activity in Escherichia coli cells, underlining the potential biomedical applications of these derivatives in oxidative stress management (Rudenko et al., 2014).
Structural Analysis
Molecular Structure and Characteristics
Studies have also focused on the detailed molecular structure of related compounds. The structure of cinoxacin, closely related to 3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid, was analyzed, revealing a nearly planar three-ring system with specific geometric and bonding characteristics, which could be crucial in understanding the physical and chemical properties of these compounds (Rosales et al., 1985).
Novel Synthesis Methods
Development of New Synthesis Pathways
Research has been directed towards developing novel synthesis methods for cinnolines and related compounds. For instance, a study introduced a new approach to synthesizing cinnolines, dihydrocinnolines, and 1-aminoindolines using diazo functionalities, showcasing the versatility of these compounds in synthetic chemistry (Hasegawa et al., 2008). Another research reported an efficient isothiourea-catalyzed stereoselective formal [4 + 2] cycloaddition, yielding functionalized tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives, highlighting the compound's relevance in creating stereochemically complex structures (Zhang & Song, 2018).
Orientations Futures
The future directions for research on “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.
Propriétés
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSWPIBEHRDXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-allyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639764.png)

![4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2639766.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2639767.png)



![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether](/img/structure/B2639775.png)
![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)
![N'-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-N,N-dimethylsulfamide](/img/structure/B2639778.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)
